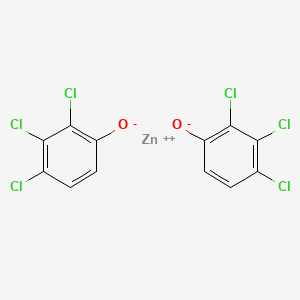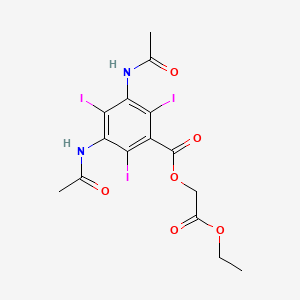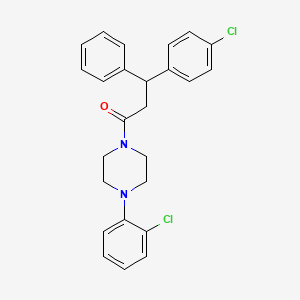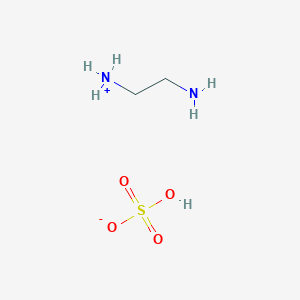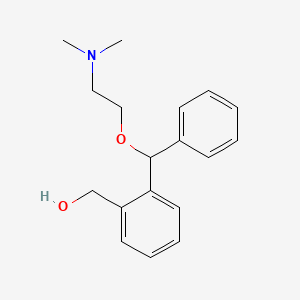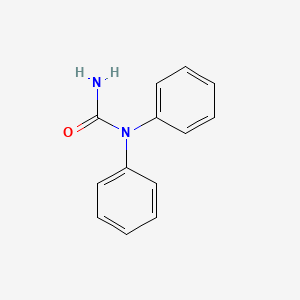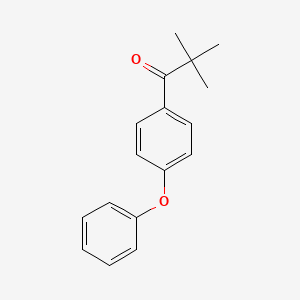
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide typically involves a multi-step process. The initial step often includes the nitration of a chlorinated aromatic compound to introduce nitro groups. This is followed by the azo coupling reaction, where an aromatic amine reacts with a diazonium salt to form the azo linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium ethoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modify the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-(diethylamino)phenylbenzamide
- N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-(diallylamino)-4-methoxyphenylacetamide
- N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-(ethylamino)-4-(2-methoxyethoxy)phenylacetamide .
Uniqueness
Its cyanoethoxy and methoxy groups, in particular, differentiate it from other similar compounds and contribute to its specific properties and uses .
特性
CAS番号 |
66693-27-4 |
|---|---|
分子式 |
C21H22ClN7O7 |
分子量 |
519.9 g/mol |
IUPAC名 |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]propanamide |
InChI |
InChI=1S/C21H22ClN7O7/c1-3-20(30)25-15-11-17(24-6-8-36-7-4-5-23)19(35-2)12-16(15)26-27-21-14(22)9-13(28(31)32)10-18(21)29(33)34/h9-12,24H,3-4,6-8H2,1-2H3,(H,25,30) |
InChIキー |
BTZJHLSNGVJBBH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCCOCCC#N |
正規SMILES |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCCOCCC#N |
| 66693-27-4 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


